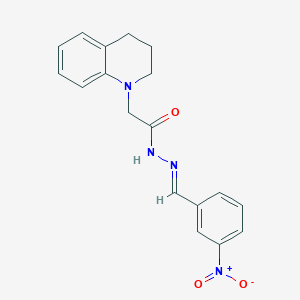

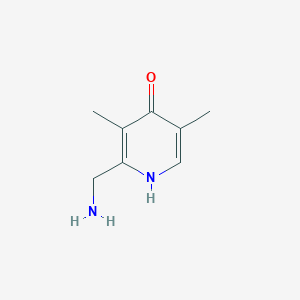

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(3-nitrobenzylidene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to "(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(3-nitrobenzylidene)acetohydrazide," often involves multi-step chemical processes that may include condensation reactions, cyclization, and functional group transformations. For example, similar compounds are synthesized through reactions involving hydrazides and aldehydes to form Schiff bases, followed by cyclization and further modifications to introduce specific functional groups (Ukrainets, Sidorenko, & Golovchenko, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information about the crystalline structure, molecular geometry, and intermolecular interactions. For instance, a similar nitrobenzylidene acetohydrazide compound was analyzed through single-crystal X-ray diffraction, revealing its monoclinic crystal system and detailed geometric parameters (Somagond et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include reduction, cyclization, and the formation of complexes with metals. These reactions are crucial for modifying the chemical structure to achieve desired properties or biological activities. For example, similar quinoline-3-carboxamides can undergo reduction or be converted into symmetrical hydrazines under specific conditions, with potential applications in medicinal chemistry (Ukrainets, Sidorenko, & Golovchenko, 2007).

Applications De Recherche Scientifique

Chemical Synthesis and Modification

(E)-2-(3,4-dihydroquinolin-1(2H)-yl)-N'-(3-nitrobenzylidene)acetohydrazide and its derivatives are primarily involved in chemical synthesis and modification processes. They serve as key intermediates or reactants in the synthesis of various chemical compounds, often exhibiting the ability to undergo reactions that result in structurally diverse molecules. For instance, these compounds can be reduced to quinoline-3-carboxamides or converted into symmetrical N,N′-di(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinoyl)hydrazines under specific conditions (Ukrainets, Sidorenko, & Golovchenko, 2007). Furthermore, the manipulation of these compounds through reactions with other chemical entities leads to the formation of novel compounds with potential biological activities (Lfta, Ayram, & Baqer, 2016).

Biological Properties and Potential Applications

The derivatives of this compound have been explored for their biological properties, primarily focusing on their potential as antibacterial, antifungal, and anticancer agents. Various studies have synthesized and characterized these compounds, assessing their biological activities against different strains of bacteria and cancer cell lines. For example, certain derivatives demonstrate significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Ahmed et al., 2006). Additionally, some compounds exhibit strong cytotoxicity against various human cancer cell lines, highlighting their potential in anticancer therapy (Dung et al., 2022).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of these compounds is crucial for understanding their chemical properties and potential interactions in biological systems. Studies involving crystal structure analysis, density functional theory (DFT) calculations, and Hirshfeld surface analysis provide in-depth insights into the molecular structure and interactions of these compounds. Such analyses are essential for rational drug design and for predicting the behavior of these compounds in biological environments (Somagond et al., 2018).

Propriétés

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-18(13-21-10-4-7-15-6-1-2-9-17(15)21)20-19-12-14-5-3-8-16(11-14)22(24)25/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,20,23)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTMKGPDBNTKCO-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-Dimethylphenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2480243.png)

![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

![1-(Chloromethyl)-3-(2-ethoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2480257.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)

![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)